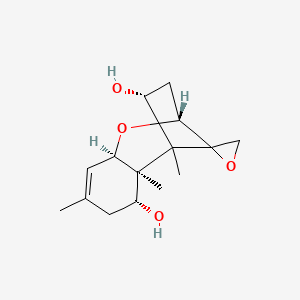
7-Hydroxytrichodermol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxytrichodermol is a trichothecene mycotoxin produced by the fungus Myrothecium roridum . Trichothecenes are a group of sesquiterpenoid compounds known for their toxic effects on eukaryotic cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxytrichodermol typically involves the cultivation of Myrothecium roridum under specific conditions that promote the production of simple trichothecenes rather than macrocyclic ones . The fungus is grown in a nutrient-rich medium, and the compound is extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is not widely established due to its toxic nature. the compound can be produced in controlled laboratory settings for research purposes. The process involves large-scale fermentation of Myrothecium roridum, followed by extraction and purification .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxytrichodermol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
Applications De Recherche Scientifique
7-Hydroxytrichodermol has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of trichothecenes.
Biology: Researchers use it to investigate the biological effects of trichothecenes on eukaryotic cells.
Medicine: Its cytotoxic properties make it a candidate for developing anti-cancer agents.
Industry: It is studied for its potential use in controlling plant pathogens due to its antifungal properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxytrichodermol involves the inhibition of protein synthesis in eukaryotic cells. It binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition leads to cell death, making it a potent cytotoxic agent .
Comparaison Avec Des Composés Similaires
- Trichothecolone
- 7-Hydroxyscirpene
- 8-Deoxy-trichothecin
Comparison: 7-Hydroxytrichodermol is unique among trichothecenes due to its specific hydroxylation pattern, which influences its biological activity. Compared to trichothecolone and 7-hydroxyscirpene, it exhibits distinct cytotoxic properties and a different spectrum of activity against various cell lines .
Propriétés
Numéro CAS |
99624-08-5 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
(2S,3R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3,11-diol |
InChI |
InChI=1S/C15H22O4/c1-8-4-9(16)13(2)11(5-8)19-12-6-10(17)14(13,3)15(12)7-18-15/h5,9-12,16-17H,4,6-7H2,1-3H3/t9-,10-,11-,12-,13+,14?,15?/m1/s1 |
Clé InChI |
HSKDIWXLQLBLPQ-HRDJXZGKSA-N |
SMILES |
CC1=CC2C(C(C1)O)(C3(C(CC(C34CO4)O2)O)C)C |
SMILES isomérique |
CC1=C[C@@H]2[C@]([C@@H](C1)O)(C3([C@@H](C[C@H](C34CO4)O2)O)C)C |
SMILES canonique |
CC1=CC2C(C(C1)O)(C3(C(CC(C34CO4)O2)O)C)C |
Synonymes |
7-hydroxytrichodermol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















